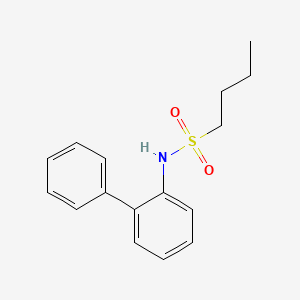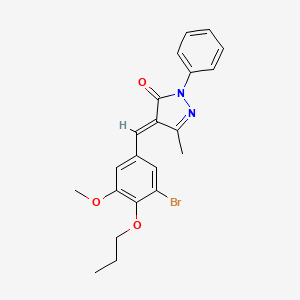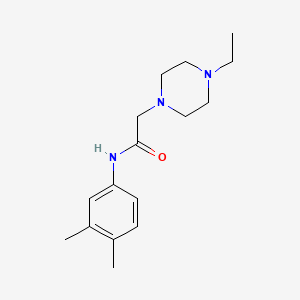
N-2-biphenylyl-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-1-butanesulfonamide, also known as BPS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPS belongs to the class of sulfonamides, which are compounds that contain a sulfonamide group (-SO2NH2) attached to an aromatic ring. BPS has been studied for its ability to modulate various physiological and biochemical processes, making it a promising tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N-2-biphenylyl-1-butanesulfonamide is not fully understood, but it is thought to involve interactions with ion channels, receptors, and enzymes in the body. This compound has been shown to bind to estrogen receptors, leading to changes in gene expression and cellular signaling pathways. It has also been shown to modulate the activity of voltage-gated ion channels, leading to changes in membrane potential and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the brain, this compound has been shown to modulate synaptic transmission and neuronal excitability, potentially leading to changes in behavior and cognition. In the endocrine system, this compound has been shown to modulate hormone signaling pathways, potentially leading to changes in reproductive and metabolic function. In the cardiovascular system, this compound has been shown to modulate ion channel activity, potentially leading to changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-biphenylyl-1-butanesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer option for researchers studying the effects of sulfonamides on biological systems. However, one limitation of using this compound is its relatively low potency compared to other compounds. This may limit its usefulness in certain experimental settings where higher potency is required.
Direcciones Futuras
There are several potential future directions for research on N-2-biphenylyl-1-butanesulfonamide. One area of interest is its potential effects on the developing brain, particularly in relation to neurodevelopmental disorders such as autism spectrum disorder. Another area of interest is its potential effects on hormone signaling pathways, particularly in relation to reproductive and metabolic function. Finally, there is interest in developing more potent analogs of this compound for use in experimental settings where higher potency is required.
Métodos De Síntesis
N-2-biphenylyl-1-butanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-bromobiphenyl with butanesulfonamide in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-1-butanesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, endocrinology, and toxicology. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to changes in synaptic transmission and neuronal excitability. In endocrinology, this compound has been studied for its potential effects on hormone signaling pathways, particularly those involving estrogen receptors. In toxicology, this compound has been used as a model compound for studying the toxicity of sulfonamide compounds and their potential effects on human health.
Propiedades
IUPAC Name |
N-(2-phenylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-13-20(18,19)17-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12,17H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYQKFTHSQHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329333.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![3-[(dimethylamino)methyl]-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-pyrrolidinol](/img/structure/B5329356.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5329366.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)
![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)
![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)
![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)
